Methyl 2-(3-aminooxan-3-yl)acetate

Beschreibung

Eigenschaften

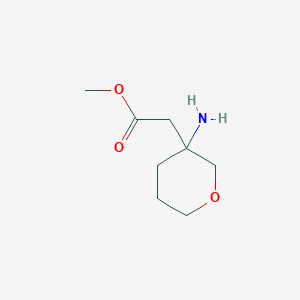

IUPAC Name |

methyl 2-(3-aminooxan-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOUZARIOOFVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCOC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Methyl 2-(3-aminooxan-3-yl)acetate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(3-aminooxan-3-yl)acetate

Executive Summary

Methyl 2-(3-aminooxan-3-yl)acetate is a non-canonical amino acid ester featuring a tetrahydropyran (oxane) ring with a quaternary center. This unique structural motif imparts specific physicochemical properties and reactivity, making it a valuable building block for medicinal chemistry and drug discovery. Its primary amine and ester functionalities offer versatile handles for chemical modification, allowing for its incorporation into peptides or for the synthesis of novel heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications, with a focus on its utility for researchers in drug development.

Introduction to α,α-Disubstituted Amino Acid Esters

Amino acids and their derivatives are fundamental building blocks in biological systems and synthetic chemistry. While the 20 proteinogenic amino acids are most common, non-canonical amino acids with unique side chains are of significant interest in drug design. α,α-disubstituted amino acids, where the alpha-carbon is a quaternary center, are particularly valuable. The substitution at the α-position restricts the conformational flexibility of the peptide backbone, which can lead to more stable secondary structures and improved resistance to enzymatic degradation.

Methyl 2-(3-aminooxan-3-yl)acetate belongs to this class, incorporating a cyclic ether (oxane) into its side chain. Saturated heterocyclic systems like oxetanes and oxanes have gained prominence in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional structure that can be exploited for binding to biological targets.[1] This guide will delve into the specific attributes of the oxane-containing amino acetate.

Physicochemical and Structural Properties

The structural features of Methyl 2-(3-aminooxan-3-yl)acetate—a primary amine, a methyl ester, and a tetrahydropyran ring—dictate its chemical behavior and physical properties.

Table 1: Core Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 1522525-85-4 | [2][3] |

| Molecular Formula | C8H15NO3 | [4] |

| Molecular Weight | 173.21 g/mol | |

| Monoisotopic Mass | 173.1052 Da | [4] |

| Predicted XlogP | -0.1 | [4] |

| SMILES | COC(=O)CC1(CCCOC1)N | [4] |

| InChI Key | ZTOUZARIOOFVOE-UHFFFAOYSA-N | [4] |

The negative predicted XlogP value suggests that the compound is hydrophilic, a desirable trait for improving the solubility of parent drug candidates.[4]

Synthesis and Mechanistic Considerations

A logical approach involves a Michael addition to an α,β-unsaturated ester. The key precursor, methyl 2-(oxan-3-ylidene)acetate, could be synthesized via a Horner-Wadsworth-Emmons reaction from oxan-3-one. Subsequent aza-Michael addition of ammonia or a protected amine equivalent would yield the desired product. This method is effective for creating similar azetidine and oxetane amino acid derivatives.[1]

Caption: Plausible synthetic route to Methyl 2-(3-aminooxan-3-yl)acetate.

Causality behind Experimental Choices:

-

Horner-Wadsworth-Emmons Reaction: This olefination reaction is highly reliable for converting ketones into α,β-unsaturated esters, providing the necessary electrophile for the subsequent key step.

-

Aza-Michael Addition: This conjugate addition is a robust method for forming carbon-nitrogen bonds. Using ammonia directly provides the primary amine in a single step, which is highly atom-economical.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary reactive sites: the nucleophilic primary amine and the electrophilic ester carbonyl. This dual functionality allows for a wide range of chemical modifications.

Caption: Key reactive sites and potential derivatization pathways.

-

Reactions at the Amine: The primary amine is a potent nucleophile and a weak base. It can readily undergo acylation to form amides, a cornerstone of peptide synthesis. It can also be alkylated or used in reductive amination protocols to introduce further diversity.

-

Reactions at the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-aminooxan-3-yl)acetic acid. This acid can then be coupled to other amines using standard peptide coupling reagents. Alternatively, the ester can be converted directly to an amide by reaction with an amine.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of Methyl 2-(3-aminooxan-3-yl)acetate make it an attractive building block for drug discovery programs.

-

Peptidomimetics: Incorporation into a peptide chain introduces a conformationally constrained, hydrophilic element. This can enhance binding affinity to a target protein by pre-organizing the peptide into a bioactive conformation and can improve pharmacokinetic properties like solubility.

-

GABA Analogues: The core structure is related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Derivatives could be explored as modulators of GABA receptors.[1]

-

Prodrugs: The amine or the derived carboxylic acid can be used to form bioreversible linkages to a parent drug molecule. Amino acid esters are a well-established strategy to improve the membrane permeability and oral bioavailability of drugs, often by targeting peptide transporters like PEPT1.[5]

-

Scaffold for Novel Heterocycles: The bifunctional nature of the molecule allows it to serve as a starting point for the synthesis of more complex heterocyclic systems through cyclization reactions.

Experimental Protocols

The following is a representative, self-validating protocol for the derivatization of the primary amine via amide coupling, a common subsequent step for this type of building block.

Protocol: Amide Coupling with an Activated Carboxylic Acid

-

Reactant Preparation:

-

Dissolve Methyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N2 or Ar).

-

In a separate flask, dissolve the carboxylic acid to be coupled (1.05 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in the same solvent.

-

-

Activation:

-

Stir the carboxylic acid mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The formation of this intermediate is crucial for an efficient reaction.

-

-

Coupling Reaction:

-

Add the solution of Methyl 2-(3-aminooxan-3-yl)acetate to the activated carboxylic acid mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Caption: Workflow for a typical amide coupling experiment.

Safety and Handling

Based on notified classifications and data from structurally similar compounds, Methyl 2-(3-aminooxan-3-yl)acetate should be handled with appropriate care.[2]

-

Hazard Classifications:

-

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle in a well-ventilated area or a chemical fume hood.[6]

-

Store in a tightly closed container in a dry place.

-

Conclusion

Methyl 2-(3-aminooxan-3-yl)acetate is a promising and versatile building block for chemical and pharmaceutical research. Its unique combination of a conformationally restricted quaternary α-carbon, a hydrophilic oxane ring, and orthogonal reactive handles (amine and ester) provides a rich platform for designing novel molecules with potentially improved pharmacological properties. The synthetic accessibility and predictable reactivity of this compound make it a valuable tool for scientists engaged in the development of new therapeutics.

References

-

NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). methyl 2-(3-aminooxolan-3-yl)acetate — Chemical Substance Information. Retrieved from [Link]

-

PubChemLite. (2026). Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). Retrieved from [Link]

-

PubChemLite. (2026). Methyl 2-(3-aminooxolan-3-yl)acetate (C7H13NO3). Retrieved from [Link]

-

Arkivoc. (2008). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers. Retrieved from [Link]

-

Kananovich, D. G., & Kumpins, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1071. Retrieved from [Link]

-

Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. nextsds.com [nextsds.com]

- 3. 1522525-85-4|Methyl 2-(3-aminooxan-3-yl)acetate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Comprehensive Technical Guide on Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4): Properties, Synthetic Utility, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical building blocks designed to overcome pharmacokinetic and structural bottlenecks. Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a highly specialized, conformationally restricted β-amino acid derivative. Featuring a tetrahydropyran (THP) core with a gem-disubstituted quaternary carbon at the 3-position, this molecule serves as a powerful scaffold for synthesizing peptidomimetics, spirocycles, and novel active pharmaceutical ingredients (APIs).

This guide synthesizes the physicochemical properties, strategic medicinal chemistry utility, and field-proven experimental protocols for handling and derivatizing this crucial building block.

Physicochemical Identity and Molecular Properties

CAS 1522525-85-4, systematically named methyl 2-(3-aminooxan-3-yl)acetate, integrates an oxygen-containing saturated heterocycle (oxane/tetrahydropyran) with orthogonal functional groups—a primary amine and a methyl ester[1]. This orthogonality is critical for bidirectional synthetic growth (e.g., N-terminal and C-terminal peptide coupling).

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1522525-85-4 | [1] |

| Chemical Name | Methyl 2-(3-aminooxan-3-yl)acetate | [1] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| SMILES | COC(=O)CC1(N)CCCOC1 | [2] |

| InChI | InChI=1/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 | [2] |

Strategic Utility in Medicinal Chemistry

The structural architecture of CAS 1522525-85-4 offers two profound advantages in rational drug design:

A. Tetrahydropyran (THP) as a Bioisostere

In medicinal chemistry, the THP ring is frequently deployed as a bioisostere for cyclohexane or piperidine rings[3][4]. The introduction of the ethereal oxygen atom provides a crucial hydrogen bond acceptor, which can enhance target binding affinity. More importantly, replacing a carbocycle with a THP ring significantly lowers the lipophilicity (logP) and increases the polar surface area (PSA) of the molecule[3][4]. This subtle modulation often translates to improved aqueous solubility, enhanced metabolic stability, and superior overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[3]. THP motifs are highly privileged and are found in numerous biologically active marine macrolides and FDA-approved therapeutics[5].

B. Conformational Restriction via Gem-Disubstitution

CAS 1522525-85-4 is a cyclic, gem-disubstituted β-amino acid derivative. The quaternary carbon at the 3-position severely restricts the rotational freedom of the molecular backbone[6]. When incorporated into peptide sequences or small molecules, these α,α-disubstituted (or β,β-disubstituted) centers lock the molecule into highly specific, stable conformations (such as helices)[6]. Furthermore, the steric bulk surrounding the amine renders the resulting amide bonds highly resistant to enzymatic proteolytic cleavage—a major hurdle in the development of peptide-based therapeutics[6].

Figure 1: Synthetic derivatization pathways for CAS 1522525-85-4 in drug discovery.

Experimental Workflows: Derivatization and Coupling

To ensure a self-validating system, the following protocols detail the exact methodologies for manipulating CAS 1522525-85-4, explicitly explaining the causality behind the chosen reagents.

Protocol A: HATU-Mediated Amide Bond Formation (N-Derivatization)

Scientific Rationale: The primary amine of CAS 1522525-85-4 is situated on a sterically hindered quaternary carbon. Standard coupling agents (e.g., EDC/HOBt) often result in low yields due to this steric bulk. HATU is selected because it generates a highly reactive HOAt-active ester intermediate, which accelerates the coupling process and overcomes the steric hindrance of the gem-disubstituted center.

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and CAS 1522525-85-4 (1.0 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: DIPEA is chosen as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

-

Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the conversion via LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo and purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Figure 2: Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Ester Hydrolysis (C-Terminal Deprotection)

Scientific Rationale: To utilize the acetate group for subsequent coupling, the methyl ester must be hydrolyzed to a free carboxylic acid. A mixed solvent system is critical here: the organic substrate is lipophilic, while the hydroxide nucleophile is aqueous.

-

Preparation: Dissolve the N-protected intermediate of CAS 1522525-85-4 in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: THF and MeOH act as co-solvents to bridge the phase gap, ensuring the substrate remains fully dissolved while facilitating nucleophilic acyl substitution.

-

Reaction: Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Stirring: Stir at room temperature for 1–2 hours until TLC indicates complete consumption of the starting material.

-

Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the neutral carboxylic acid into the organic phase during extraction.

-

Extraction: Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the free carboxylic acid, ready for the next coupling cycle.

Safety, Handling, and Regulatory Compliance

As with all specialized chemical building blocks, strict adherence to safety protocols is mandatory. CAS 1522525-85-4 possesses specific hazard classifications under the Globally Harmonized System (GHS)[7].

Table 2: Hazard Classifications & Handling Protocols

| Hazard Class | Category | Hazard Code | Description & Handling | Source |

| Skin Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. Protocol: Wear standard nitrile gloves and a chemically resistant lab coat. | [7] |

| Eye Damage | Eye Dam. 1 | H318 | Causes serious eye damage. Protocol: Mandatory use of tight-fitting safety goggles or a face shield. | [7] |

| Target Organ Toxicity | STOT SE 3 | H336 | May cause drowsiness or dizziness. Protocol: Handle exclusively within a certified, well-ventilated fume hood to prevent inhalation of vapors or dust. | [7] |

Storage: Store the compound in a tightly sealed container at 4°C to prevent degradation of the ester and oxidation of the primary amine[1].

References

-

NextSDS. methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information & Hazard Classifications. Available at: [Link]

-

Molport. methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4 Chemical Database. Available at:[Link]

-

National Center for Biotechnology Information (PMC). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available at: [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4 | Buy Now [molport.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. nextsds.com [nextsds.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 2-(3-aminooxan-3-yl)acetate

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its function, reactivity, and ultimately, its therapeutic potential. This guide provides a comprehensive, in-depth analysis of Methyl 2-(3-aminooxan-3-yl)acetate, a compound of interest for its unique structural motifs, including a substituted oxane ring and an α-amino ester functionality. As researchers, scientists, and drug development professionals, our objective extends beyond simple identification; we seek a profound understanding of the molecule's three-dimensional architecture and electronic landscape. This document serves as a technical blueprint, detailing the multi-faceted analytical approach required to fully elucidate the structure of this compound, thereby ensuring a solid foundation for any subsequent research and development endeavors.

Compound Profile: Methyl 2-(3-aminooxan-3-yl)acetate

Before delving into the analytical methodologies, it is essential to establish a foundational understanding of the target molecule.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-(3-aminooxan-3-yl)acetate | N/A |

| CAS Number | 1522525-85-4 | [1][2] |

| Molecular Formula | C₈H₁₅NO₃ | [3][4] |

| Molecular Weight | 173.21 g/mol | [3] |

| SMILES | COC(=O)CC1(CCCOC1)N | [2][4] |

Structural Overview:

The molecule features a central quaternary carbon at the 3-position of the oxane (tetrahydropyran) ring. This carbon is substituted with both an amino group and an acetate methyl ester group. This unique arrangement presents interesting stereochemical considerations and is expected to influence the conformational dynamics of the oxane ring.

Proposed Synthetic Pathway

Figure 1: A proposed synthetic pathway for Methyl 2-(3-aminooxan-3-yl)acetate.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is indispensable for the unambiguous structural determination of a novel compound. The following workflow outlines the logical progression of analyses, from initial purity assessment to the fine details of stereochemistry.

Figure 2: A logical workflow for the comprehensive structural analysis of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula determination.[1][3][8][9] Its high accuracy allows for the differentiation of compounds with the same nominal mass, providing a high degree of confidence in the elemental composition. This is particularly crucial for novel compounds where no prior data exists.

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amino group is readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Determine the exact mass of this ion to at least four decimal places.

-

Compare the experimental exact mass to the theoretical exact mass for the proposed formula C₈H₁₅NO₃. The mass difference should be within 5 ppm.

-

Analyze the isotopic pattern and compare it to the theoretical pattern for the proposed formula.

-

Expected Data:

| Ion | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) |

| [C₈H₁₅NO₃+H]⁺ | 174.1125 | 174.1125 ± 0.0009 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecule. For cyclic systems like the oxane ring, the coupling constants observed in the ¹H NMR spectrum provide valuable information about the conformation of the ring and the relative stereochemistry of the substituents.

¹H NMR Spectroscopy

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Analysis:

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts to identify the types of protons. Protons adjacent to electronegative atoms like oxygen and nitrogen will be shifted downfield.[10][11]

-

Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

-

Predicted ¹H NMR Data (in CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂- (acetate) | ~2.5 | Singlet | 2H |

| -NH₂ | ~1.5-2.5 | Broad Singlet | 2H |

| Oxane ring protons | ~1.5-4.0 | Multiplets | 8H |

¹³C NMR Spectroscopy

Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Analyze the chemical shifts to identify the different carbon environments. The carbonyl carbon of the ester and the carbons attached to the oxygen and nitrogen atoms are expected to be the most downfield.[12][13]

Predicted ¹³C NMR Data (in CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~175 |

| C-O (oxane) | ~60-75 |

| C-N (oxane) | ~50-60 |

| -OCH₃ | ~52 |

| -CH₂- (acetate) | ~45 |

| Other oxane carbons | ~20-40 |

2D NMR Spectroscopy

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations.[14][15][16][17][18] This suite of experiments provides a comprehensive map of the molecule's covalent framework.

Protocol: 2D NMR Analysis

-

Sample Preparation: Use the same NMR sample.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Analysis:

-

COSY: Trace the spin systems within the oxane ring.

-

HSQC: Correlate each proton signal to its corresponding carbon signal.

-

HMBC: Establish key connectivities, such as the correlation between the acetate methylene protons and the quaternary carbon of the oxane ring, and the correlation between the methyl protons of the ester and the carbonyl carbon.

-

Figure 3: Expected key long-range proton-carbon correlations in the HMBC spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[19][20] The presence of characteristic absorption bands for the amine, ester, and ether functionalities will provide corroborating evidence for the proposed structure.

Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the neat compound on the ATR crystal of the FTIR spectrometer.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1730-1750 |

| N-H bend (amine) | 1590-1650 |

| C-O stretch (ether & ester) | 1050-1250 |

X-ray Crystallography

Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[21][22][23][24] This technique is the gold standard for unambiguous structure determination.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.[25]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Data Analysis: Analyze the resulting structure to determine the precise atomic coordinates, bond lengths, bond angles, and the conformation of the oxane ring.

Conclusion: A Unified Structural Picture

The structural elucidation of Methyl 2-(3-aminooxan-3-yl)acetate requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry will confirm the elemental composition. A comprehensive suite of 1D and 2D NMR experiments will establish the covalent framework and provide insights into the solution-state conformation. FTIR spectroscopy will corroborate the presence of key functional groups. Finally, where possible, single-crystal X-ray crystallography will provide an unambiguous determination of the solid-state structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a reliable foundation for future research and development in the fields of medicinal chemistry and materials science.

References

-

The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. (2025, September 10). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

-

Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. (2016, August 22). ACS Publications. Retrieved from [Link]

-

High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

-

Raymo, F. M., & Abraham, R. J. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link]

-

FTIR spectra of poly(β-amino esters) with and without APTES. (n.d.). ResearchGate. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 26). Creative Biostructure. Retrieved from [Link]

-

Synthesis of new alpha-heterocyclic alpha-aminoesters. (2003, June 15). PubMed. Retrieved from [Link]

-

Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2018, November 15). Beilstein Journals. Retrieved from [Link]

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Shifts in 1H NMR Spectroscopy. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved from [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]

-

Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. (n.d.). ACS Publications. Retrieved from [Link]

-

The 1H NMR spectrum shown is that of a cyclic ether with the formula C 4 H 8 O. Propose a structure. (n.d.). Vaia. Retrieved from [Link]

-

The Mass Spectra of the a-,Amino Acids. (n.d.). OSTI.gov. Retrieved from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (n.d.). PMC. Retrieved from [Link]

-

Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. (n.d.). PMC. Retrieved from [Link]

-

α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. (2024, October 9). PubMed - NIH. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

13C nmr spectrum of 1,4-dioxane C4H8O2. (2025, November 15). Doc Brown's Chemistry. Retrieved from [Link]

-

29Si NMR chemical shifts of silane derivatives. (2002, May 3). Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. (2025, April 25). IntechOpen. Retrieved from [Link]

-

Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PMC. Retrieved from [Link]

-

Synthesis Methods of 3-Amino Thietane and its Derivatives. (2024, May 29). ResearchGate. Retrieved from [Link]

-

Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). PMC. Retrieved from [Link]

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021, May 3). Retrieved from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]

Sources

- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 3. longdom.org [longdom.org]

- 4. academic.oup.com [academic.oup.com]

- 5. BJOC - Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions [beilstein-journals.org]

- 6. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. web.uvic.ca [web.uvic.ca]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 23. excillum.com [excillum.com]

- 24. rigaku.com [rigaku.com]

- 25. How To [chem.rochester.edu]

Oxetane-Containing Amino Acids: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery

Abstract

The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties. Among these, oxetane-containing amino acids have emerged as a particularly compelling class of building blocks. The four-membered oxetane ring, when integrated into a peptide backbone, acts as a unique bioisostere for the amide carbonyl group, imparting significant improvements in metabolic stability, solubility, and conformational control.[1][2] This technical guide provides an in-depth review of the synthesis of oxetane-containing amino acids, their incorporation into peptides, their profound impact on peptide conformation, and their application in the development of novel therapeutics. Detailed protocols and structural analyses are presented to equip researchers and drug development professionals with the knowledge to leverage this innovative technology.

Introduction: The Strategic Value of Oxetanes in Peptidomimetics

Peptide-based drugs offer high specificity and potency but are often hindered by poor bioavailability and rapid in vivo degradation by proteases.[3][4] A primary strategy to overcome these limitations is the modification of the peptide backbone to create "peptidomimetics" that retain biological activity while resisting enzymatic cleavage.[5] The replacement of a native amide bond with a stable surrogate is a key approach in this endeavor.

The 3-aminooxetane moiety has been identified as a highly effective amide bond isostere.[6][7] This substitution removes the scissile carbonyl group, a primary target for proteases, thereby significantly enhancing the metabolic stability of the peptide.[4][8] Furthermore, the oxetane ring is not merely a passive spacer; its unique stereoelectronic properties introduce valuable conformational constraints and can improve key physicochemical properties of the parent molecule.[9][10] This guide will explore the practical synthesis and application of these powerful building blocks.

The Oxetane Moiety: A Bioisostere with Distinct Advantages

The oxetane ring has been increasingly recognized in medicinal chemistry as a versatile motif for improving drug-like properties.[1][11] When used to replace a carbonyl group, it offers several distinct advantages:

-

Increased Three-Dimensionality: The sp³-hybridized carbons of the oxetane ring introduce a greater degree of three-dimensionality compared to the planar sp² carbonyl group, which can lead to improved aqueous solubility and allow for exploration of new chemical space.[2][9]

-

Metabolic Stability: As a stable cyclic ether, the oxetane ring is resistant to metabolic degradation, a significant advantage over the often-labile amide bond.[4][10]

-

Modulation of Physicochemical Properties: The polar nature of the oxetane can enhance solubility.[9] Its inductive electron-withdrawing effect can also reduce the basicity (pKa) of nearby amine groups, which can be strategically used to mitigate off-target effects, such as hERG inhibition, and optimize pharmacokinetic profiles.[2][9][10]

-

Hydrogen Bonding Capability: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the function of the amide carbonyl oxygen, while the secondary amine of the 3-aminooxetane unit serves as a hydrogen bond donor.[3][4][6] This allows the modified peptide to retain crucial interactions with its biological target.

A comparative analysis of amino-oxetanes and their analogous amides shows that while they share similar lipophilicity and permeability profiles, amino-oxetanes often exhibit significantly improved aqueous solubility.[12][13]

Synthesis of Oxetane-Containing Dipeptide Building Blocks

To incorporate oxetane amino acids into peptides, particularly via solid-phase synthesis, they are typically prepared as protected dipeptide building blocks. A common and effective strategy involves a three-step solution-phase synthesis.[6][14] This approach provides the necessary orthogonally protected units ready for integration into a growing peptide chain.

Experimental Protocol: Synthesis of an Fmoc-Protected Oxetane Dipeptide Building Block

This protocol outlines a general method for synthesizing a cumyl-protected dipeptide building block, which can be readily adapted for various amino acids.[6]

Step 1: Conjugate Addition

-

Dissolve the starting C-terminal protected amino acid (e.g., H-Ala-OCum, 1.0 equiv.) in dichloromethane (CH₂Cl₂).

-

Add 3-(nitromethylene)oxetane (1.1 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours until the starting amino acid is consumed (monitored by TLC).

-

Concentrate the reaction mixture in vacuo. The resulting nitro-containing dipeptide mimic is typically used in the next step without further purification.

Step 2: Nitro Group Reduction

-

Dissolve the crude product from Step 1 in methanol (MeOH).

-

Add Raney Nickel (approx. 50% slurry in water) to the solution under an inert atmosphere (e.g., Argon).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.

-

Concentrate the filtrate in vacuo. The resulting primary amine is used directly in the next step.

Step 3: Fmoc Protection

-

Dissolve the crude amine from Step 2 in a 10:1 mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Add water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel to yield the desired Fmoc-protected oxetane dipeptide building block.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. warwick.ac.uk [warwick.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(3-aminooxan-3-yl)acetate: Mechanistic Role and Application in Modern Drug Design

A Technical Whitepaper on Conformational Restriction, Target Engagement, and sp³-Enriched Pharmacophores

Executive Summary

In contemporary medicinal chemistry, the molecular "mechanism of action" (MoA) of a drug is fundamentally dictated by the spatial orientation and physicochemical properties of its core building blocks. Methyl 2-(3-aminooxan-3-yl)acetate (CAS 1522525-85-4) is a highly specialized, unnatural β-amino acid derivative featuring a tetrahydropyran (oxane) ring. While isolated chemical intermediates do not possess a standalone pharmacological MoA, incorporating this sp³-rich scaffold into an active pharmaceutical ingredient (API) dictates the resulting drug's MoA by fundamentally altering target engagement dynamics.

This whitepaper explores the mechanistic rationale for utilizing the 3-aminooxan-3-yl scaffold in rational drug design. By leveraging conformational restriction and maximizing the fraction of sp³-hybridized carbons ( Fsp3 ), this scaffold enables researchers to design highly selective inhibitors (e.g., targeting kinases like GSK3β) that escape the promiscuity and toxicity often associated with flat, aromatic molecules[1].

Molecular Anatomy & Physicochemical Rationale

The strategic incorporation of Methyl 2-(3-aminooxan-3-yl)acetate into a drug candidate is driven by three core structural pillars:

-

The "Escape from Flatland" Paradigm ( Fsp3 Enhancement): Historically, high-throughput synthesis biased drug discovery toward achiral, sp²-rich aromatic compounds, leading to high clinical attrition rates due to off-target toxicity and poor solubility. As established by Lovering et al., increasing the saturation ( Fsp3 ) and chiral complexity of a molecule directly correlates with clinical success[1]. The 3-aminooxan-3-yl scaffold provides a dense, 3D architecture that reduces off-target promiscuity and minimizes cytochrome P450 (CYP450) inhibition[2].

-

Conformational Restriction via a Quaternary Stereocenter: Position 3 of the oxane ring is a quaternary stereocenter, bonded to the ring carbons, an amino group, and an acetate moiety. This extreme steric bulk locks the molecule into a rigid conformation. When binding to a target protein, this pre-organization drastically reduces the entropic penalty of binding, leading to superior binding affinity ( Kd ) compared to flexible linear analogs[].

-

Built-in Hydrogen Bonding Vectors: Unlike a highly lipophilic carbocyclic (cyclohexyl) analog, the oxygen atom within the oxane ring acts as a localized hydrogen bond acceptor (HBA). This allows the scaffold to coordinate with structural water molecules in solvent-exposed pockets of a target receptor, fine-tuning the molecule's topological polar surface area (TPSA) and improving aqueous solubility without sacrificing membrane permeability[4].

Mechanism of Action: Target Engagement Dynamics (Case Study)

To understand the MoA imparted by this scaffold, we examine its recent application in the development of selective Glycogen Synthase Kinase-3 Beta (GSK3β) inhibitors [5].

When the 3-aminooxan-3-yl moiety is coupled to a pyrimidine or pyridine core, the resulting molecule exhibits a highly specific MoA within the kinase ATP-binding site:

-

Hinge Region Engagement: The primary amine of the scaffold acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of key hinge region residues (e.g., Val135 in GSK3β).

-

Solvent Network Displacement: The oxane ring projects into the ribose-binding pocket. The ring oxygen engages in a stabilizing hydrogen bond with a conserved water network, a feature that flat aromatic rings cannot replicate.

-

Selectivity Filter: The bulky, sp³-rich nature of the quaternary center prevents the molecule from intercalating into the narrower ATP-binding pockets of off-target kinases (e.g., CDKs), thereby driving the high selectivity required for a safe therapeutic profile[5].

Pharmacophore Visualization

Pharmacophore model detailing the target engagement mechanism of the 3-aminooxan-3-yl scaffold.

Self-Validating Experimental Protocols

To harness this scaffold effectively, researchers must employ robust, self-validating workflows. The following protocols detail the synthesis of a scaffold-derived inhibitor and the subsequent biochemical validation of its MoA.

Protocol 1: Scaffold Incorporation via Amide Coupling

Causality Rationale: Coupling a carboxylic acid to the sterically hindered amine at the quaternary C3 position of the oxane ring presents a significant activation energy barrier. Standard coupling agents (e.g., EDC/HOBt) often fail or result in epimerization. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, specifically chosen to overcome the steric congestion of the 3-aminooxan-3-yl core.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the core carboxylic acid (e.g., a functionalized pyrimidine derivative) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under inert N₂ atmosphere.

-

Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to allow the formation of the active HOAt ester.

-

Scaffold Coupling: Add 1.1 eq of Methyl 2-(3-aminooxan-3-yl)acetate. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup & Purification: Quench with saturated NaHCO₃, extract with Ethyl Acetate, and wash the organic layer with brine. Purify the crude product via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity, a critical prerequisite for accurate biochemical profiling.

Protocol 2: AlphaScreen Biochemical Assay for MoA Validation

Causality Rationale: To validate that the synthesized molecule engages the target via the proposed MoA, a highly sensitive proximity-based assay is required. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen because it relies on the displacement of a biotinylated native peptide from a His-tagged kinase. A decrease in the luminescent signal directly validates that the sp³-rich scaffold has successfully outcompeted the native substrate for the active site.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1X assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Incubation: In a 384-well OptiPlate, combine 5 nM of His-tagged target kinase (e.g., GSK3β), 10 nM of biotinylated substrate peptide, and serial dilutions of the synthesized 3-aminooxan-3-yl inhibitor (ranging from 10 µM to 0.1 nM). Incubate for 60 minutes at room temperature.

-

Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for an additional 60 minutes.

-

Readout & Analysis: Read the plate on an EnVision multimode microplate reader (excitation at 680 nm, emission at 520-620 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Self-validating experimental workflow for synthesizing and validating scaffold-based inhibitors.

Quantitative Data Presentation

To illustrate the superiority of the 3-aminooxan-3-yl scaffold, the following table summarizes the comparative physicochemical and binding profiles against traditional 2D and lipophilic 3D analogs.

Table 1: Comparative Physicochemical and Binding Profile of Pharmacophore Scaffolds

| Scaffold Type | Fsp3 Contribution | H-Bond Acceptors | Conformational Entropy Penalty | Target Selectivity Profile |

| Methyl 2-(3-aminooxan-3-yl)acetate | High (1.0) | 3 (Oxane O, Ester O, Carbonyl O) | Low (Pre-organized quaternary center) | High (Specific 3D vector projection) |

| Phenyl Analog (Flatland) | Low (0.0) | 0 | High (Requires induced fit) | Low (Prone to promiscuous intercalation) |

| Cyclohexyl Analog | High (1.0) | 0 | Medium (Ring flipping without H-bond anchoring) | Moderate (Lacks oxane-water coordination) |

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escape from Flatland 2: complexity and promiscuity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Unnatural Amino Acids - Enamine [enamine.net]

- 5. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]

Biological Activity and Pharmacological Potential of Substituted Aminooxanes: A Technical Guide

Substituted aminooxanes—characterized by a tetrahydropyran (oxane) ring functionalized with an amino group and various secondary substituents—represent a highly tunable pharmacophore in modern drug discovery. The stereochemical rigidity of the oxane ring restricts conformational flexibility, forcing substituents into defined axial or equatorial positions. This structural predictability makes aminooxanes exceptional scaffolds for peptidomimetics, enzyme inhibitors, and targeted neurotherapeutics.

This whitepaper synthesizes recent pharmacological data, structural toxicity alerts, and validated experimental workflows to guide the application of substituted aminooxanes in clinical drug development.

Neuroprotective Efficacy: Targeting Asparagine Endopeptidase

A primary application of aminooxane derivatives lies in the treatment of neurodegenerative disorders. Specific stereoisomers, such as rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride, are heavily utilized as intermediates in the synthesis of neuroprotective APIs (1)[1].

The most compelling recent data involves the targeting of Asparagine Endopeptidase (AEP) in Parkinson's Disease (PD). AEP overactivation is a known catalyst for pathological protein cleavage (e.g., α-synuclein), which accelerates neurodegeneration. Recent in silico docking studies demonstrated that functionalizing naturally occurring γ-mangostin with an aminooxane moiety drastically alters its binding affinity to the AEP active site (2)[2].

As shown in the data below, the aminooxane derivative of γ-mangostin significantly outperforms both its parent compound and the clinical standard, Levodopa, while maintaining excellent Blood-Brain Barrier (BBB) and Gastrointestinal (GI) permeability[2].

Quantitative Data: Comparative Binding Affinities against AEP

| Compound | Binding Energy (kcal/mol) | BBB Permeability | GI Permeability |

| Aminooxane derivative of γ-mangostin | -7.3 | High | High |

| 3-aminopropanol derivative of 1-isomangostin | -7.2 | High | High |

| γ-mangostin (Parent) | -5.4 | Moderate | Moderate |

| Levodopa (Clinical Reference) | -5.1 | Low/Moderate | Moderate |

Table 1: ADMET and binding energy profiles of mangostin derivatives vs. Levodopa against AEP.

Mechanism of AEP inhibition by aminooxane derivatives in Parkinson's Disease.

Structural Alerts: Nephrotoxicity Profiling

While aminooxanes offer potent therapeutic avenues, specific substitution patterns pose toxicity risks that must be engineered out during lead optimization. Machine learning models predicting drug-induced nephrotoxicity have identified the aminooxane-2,5-diol substructure as a critical structural alert (3)[3].

This specific moiety, found in aminoglycoside antibiotics like gentamicin, features a positively charged amino group whose spatial arrangement promotes deleterious electrostatic interactions and accumulation within renal proximal tubule cells, leading to cellular toxicity[3].

Quantitative Data: Structural Alerts for Aminooxane Toxicity

| Substructure Alert | Example Compound | Primary Toxicity | Mechanistic Pathway |

| Aminooxane-2,5-diol | Gentamicin | Nephrotoxicity | Cationic accumulation in renal proximal tubules |

| 4-aminooxane-4-carboxylic acid | Experimental APIs | None observed | Zwitterionic buffering and rapid systemic clearance |

Table 2: Toxicity profiling based on aminooxane substitution patterns.

Self-Validating Experimental Protocol: Synthesis of Aminooxane Scaffolds

To leverage aminooxanes in drug design, researchers frequently synthesize constrained cyclic building blocks like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride . The following protocol outlines the Bucherer-Bergs synthesis of the spirohydantoin intermediate, engineered as a self-validating system to ensure stereochemical integrity and high yield (4)[4].

Step-by-Step Methodology

Step 1: Reagent Preparation & Mixing

-

Action: Dissolve 100g of tetrahydro-4H-pyran-4-one in a 1:1 mixture of deionized water (500mL) and ethanol (500mL). Add 247g of ammonium carbonate and 89g of sodium cyanide[4].

-

Causality: The ethanol/water co-solvent system ensures the homogenous solubility of both the organic ketone and the inorganic salts. Ammonium carbonate serves as the ammonia source, while sodium cyanide provides the carbon source for the hydantoin ring formation.

-

Validation Checkpoint: Visually verify complete dissolution before proceeding. Localized high concentrations of cyanide can lead to unwanted side reactions and safety hazards.

Step 2: Thermal Activation

-

Action: Heat the reaction mixture in a sealed vessel to 60°C for exactly 3 hours[4].

-

Causality: This specific thermal threshold provides the activation energy required to drive the Bucherer-Bergs reaction forward, forming the spirohydantoin intermediate without causing thermal degradation or ring-opening of the oxane scaffold.

-

Validation Checkpoint: Monitor reaction progress via LC-MS. The complete disappearance of the starting ketone peak (and corresponding mass) confirms the completion of the hydantoin formation.

Step 3: Controlled Precipitation & Isolation

-

Action: Cool the mixture rapidly to 5°C. Filter the resulting precipitate and wash the filter cake twice with ice water[4].

-

Causality: Rapid cooling drastically decreases the solubility of the spirohydantoin intermediate, driving crystallization. Ice water washing removes unreacted water-soluble salts (excess cyanide and ammonium) without dissolving the target product.

-

Validation Checkpoint: Test the pH of the filtrate. A drop in basicity confirms the successful removal of residual ammonium salts from the product cake.

Step 4: Desiccation

-

Action: Dry the solid under vacuum at 70°C for 4 hours to obtain the pure spirohydantoin intermediate[4].

-

Causality: Vacuum drying removes residual water and ethanol trapped in the crystal lattice, which is critical to prevent premature hydrolysis during long-term storage.

-

Validation Checkpoint: Perform Karl Fischer titration. Moisture content must be <0.5% before utilizing the intermediate for downstream hydrolysis into the final amino acid hydrochloride.

Step-by-step synthesis workflow for aminooxane spirohydantoin intermediates.

Conclusion

Substituted aminooxanes provide a robust, stereochemically predictable framework for drug discovery. By carefully selecting substituents—such as leveraging aminooxane-carboxylates for neuroprotection while actively avoiding the nephrotoxic aminooxane-2,5-diol motif—medicinal chemists can design highly permeable, target-specific therapeutics. Adherence to self-validating synthetic protocols ensures the structural integrity required to translate these molecules from in silico hits to viable clinical candidates.

References

- Smolecule.Buy rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride.

- Bandoy, A. E. C., et al. (De La Salle Medical and Health Sciences Institute).Design and docking study of mangostin derivatives as potential asparagine endopeptidase inhibitors. GreenPrints.

- Gong, et al. (2024).In Silico Prediction of Potential Drug‐Induced Nephrotoxicity with Machine Learning Methods. ResearchGate.

- Benchchem.4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.

Sources

- 1. Buy rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride [smolecule.com]

- 2. "Design and docking study of mangostin derivatives as potential asparag" by Athena Eunice C. Bandoy, Kheizz Alwen M. Bendo et al. [greenprints.dlshsi.edu.ph]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

In Silico Modeling of Methyl 2-(3-aminooxan-3-yl)acetate: A Technical Guide for Drug Discovery Professionals

Introduction

In the contemporary landscape of pharmaceutical research, in silico modeling has emerged as an indispensable tool, accelerating the timeline and reducing the costs associated with drug discovery and development.[1] This guide provides a comprehensive technical overview of the core in silico modeling workflows applicable to novel chemical entities, using Methyl 2-(3-aminooxan-3-yl)acetate as a case study. This heterocyclic compound, with its unique structural motifs, presents an interesting candidate for computational analysis.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step protocols. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach to computational drug design.[4][5]

Foundational Analysis of Methyl 2-(3-aminooxan-3-yl)acetate

A thorough understanding of the subject molecule is the bedrock of any successful in silico modeling campaign. This initial phase involves gathering all available information on the molecule's physicochemical properties and structural features.

Molecular Structure and Properties

Methyl 2-(3-aminooxan-3-yl)acetate is a small molecule characterized by an oxane ring, a tertiary amine, and a methyl ester group.[6][7] Key structural and physicochemical properties are summarized in the table below. These parameters are crucial for subsequent modeling steps, influencing everything from force field parameterization to the prediction of pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 1522525-85-4 | [2][3] |

| Molecular Formula | C8H15NO3 | [6][7] |

| Molecular Weight | 173.21 g/mol | [7] |

| SMILES | COC(=O)CC1(CCCOC1)N | [6] |

| InChIKey | ZTOUZARIOOFVOE-UHFFFAOYSA-N | [6] |

These identifiers are essential for retrieving information from chemical databases and ensuring consistency across different software platforms.

Structural Preparation for In Silico Modeling

The initial representation of a molecule for computational analysis is critical. The Simplified Molecular Input Line Entry System (SMILES) string provides a 2D representation, which must be converted into a 3D conformation for most modeling studies.

Protocol for 3D Structure Generation

-

Input SMILES : Start with the canonical SMILES string: COC(=O)CC1(CCCOC1)N.

-

Use a Molecular Editor : Employ a chemical drawing tool such as MarvinSketch or ChemDraw to visualize the 2D structure.

-

3D Conformation Generation : Utilize the software's built-in tools to generate a plausible 3D conformation. This process typically involves a rapid energy minimization step using a simple force field.

-

Save in a Suitable Format : Export the 3D structure in a standard format like .mol2 or .sdf for use in subsequent modeling applications.

The choice of the initial 3D conformation can influence the outcome of simulations, hence the importance of starting with a low-energy, sterically reasonable structure.

Target Identification and Ligand-Based Approaches

In the absence of a known biological target for Methyl 2-(3-aminooxan-3-yl)acetate, both ligand-based and structure-based approaches can be employed for hypothesis generation.[8]

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is particularly useful when the structure of the target protein is unknown.

Workflow for Pharmacophore Hypothesis Generation

-

Conformational Analysis : Generate a diverse set of low-energy conformers of Methyl 2-(3-aminooxan-3-yl)acetate. This can be achieved using tools like ConfGen or the conformational search modules within Schrödinger or MOE.

-

Feature Definition : Identify potential pharmacophoric features on the molecule, such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the ester and ether oxygens), and hydrophobic regions.

-

Hypothesis Generation : Use software like Phase or LigandScout to generate pharmacophore hypotheses based on the spatial arrangement of these features in the generated conformers.

-

Database Screening : The generated pharmacophore models can then be used to screen large compound databases to identify other molecules that share the same pharmacophoric features and may have similar biological activities.

dot graph TD { A[SMILES String] --> B{3D Conformer Generation}; B --> C[Pharmacophoric Feature Identification]; C --> D{Pharmacophore Hypothesis Generation}; D --> E[Virtual Screening of Compound Databases]; E --> F[Identification of Potential Hits]; }

Caption: Ligand-based pharmacophore modeling workflow.

Structure-Based In Silico Modeling

Once a potential biological target is identified, either through experimental data or predictive methods, structure-based techniques can provide detailed insights into the binding mechanism.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[9][10] This is a cornerstone of structure-based drug design.[11]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol assumes a hypothetical protein target has been identified and its 3D structure is available from the Protein Data Bank (PDB).

-

Receptor Preparation :

-

Download the PDB file of the target protein.[12]

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[13]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[13] This can be performed using AutoDockTools (ADT).[14]

-

Save the prepared receptor in the .pdbqt format.[13]

-

-

Ligand Preparation :

-

Using the 3D structure of Methyl 2-(3-aminooxan-3-yl)acetate generated earlier, add polar hydrogens and compute Gasteiger charges in ADT.

-

Define the rotatable bonds of the ligand.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition :

-

Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the receptor.[9] The size and center of the grid box are critical parameters.

-

-

Running the Docking Simulation :

-

Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.[12]

-

-

Analysis of Results :

dot graph LR { subgraph "Preparation" A[Protein PDB] --> B(Clean and Add Hydrogens); C[Ligand 3D Structure] --> D(Add Hydrogens and Define Torsions); end subgraph "Docking" B --> E{Define Grid Box}; D --> F[Run AutoDock Vina]; E --> F; end subgraph "Analysis" F --> G[Analyze Binding Poses and Scores]; G --> H(Visualize Interactions); end }

Caption: Molecular docking workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the nature of the interactions over time.[15][16] This technique applies Newton's laws of motion to the atoms in the system, governed by a force field.[17][18]

General Workflow for MD Simulation

-

System Setup :

-

Place the docked protein-ligand complex in a simulation box.

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization :

-

Perform energy minimization to remove any steric clashes or unfavorable geometries.

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run :

-

Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

-

-

Trajectory Analysis :

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.[15]

-

dot graph TD { A[Docked Complex] --> B(System Solvation and Ionization); B --> C{Energy Minimization}; C --> D[NVT Equilibration]; D --> E[NPT Equilibration]; E --> F(Production MD Run); F --> G[Trajectory Analysis]; }

Caption: General workflow for molecular dynamics simulation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to filter out candidates with undesirable profiles.[19][20]

In Silico ADMET Profiling

A variety of computational tools, many of which are based on Quantitative Structure-Property Relationship (QSPR) models, can predict a wide range of ADMET properties.[21]

Key ADMET Properties and Prediction Tools

| Property | Importance | Prediction Tools |

| Aqueous Solubility | Affects absorption and formulation. | ADMETlab, pkCSM[19] |

| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-targeting drugs. | ADMET Predictor®, ADMET-AI[22][23] |

| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, ADMET Predictor®[22] |

| hERG Inhibition | Risk of cardiotoxicity. | pkCSM, ADMETlab[19] |

| Ames Mutagenicity | Potential for carcinogenicity. | ADMET Predictor®, ADMET-AI[22][23] |

Protocol for ADMET Prediction

-

Select a Prediction Tool : Choose a web-based server or standalone software (e.g., ADMETlab 2.0, pkCSM, SwissADME).

-

Input the Molecule : Provide the SMILES string or a 2D/3D structure file of Methyl 2-(3-aminooxan-3-yl)acetate.

-

Run the Prediction : Initiate the calculation.

-

Analyze the Output : Interpret the predicted values in the context of desirable drug-like properties. For example, a compound with poor predicted solubility may require formulation strategies to improve its bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[24][25] This approach is invaluable for lead optimization, allowing for the prediction of the activity of novel, unsynthesized analogs.[26]

QSAR Model Development Workflow

Developing a robust and predictive QSAR model requires a carefully curated dataset of compounds with experimentally determined biological activities.[27]

-

Data Collection and Curation :

-

Assemble a dataset of structurally diverse compounds with their corresponding biological activities against a specific target.

-

Ensure data quality by removing duplicates and correcting any structural errors.

-

-

Descriptor Calculation :

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, 3D).[28]

-

-

Data Splitting :

-

Divide the dataset into a training set for model building and a test set for external validation.

-

-

Model Building :

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.[24]

-

-

Model Validation :

-

Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power.

-

dot graph TD { A[Dataset of Compounds and Activities] --> B(Molecular Descriptor Calculation); B --> C{Data Splitting (Training/Test Sets)}; C --> D[Model Building]; D --> E{Model Validation}; E --> F[Predict Activity of New Compounds]; }

Caption: Workflow for QSAR model development.

Conclusion

The in silico modeling of Methyl 2-(3-aminooxan-3-yl)acetate, as outlined in this guide, provides a systematic and scientifically rigorous framework for the computational evaluation of novel chemical entities. By integrating a suite of techniques, from foundational molecular analysis to advanced simulations and predictive modeling, researchers can generate actionable hypotheses, prioritize experimental efforts, and ultimately accelerate the journey from hit identification to lead optimization. The principles and protocols detailed herein are broadly applicable and serve as a valuable resource for any drug discovery program aiming to leverage the power of computational chemistry.

References

- Molecular Docking Tutorial. (n.d.).

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?

- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.

- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Molecular Docking Tutorial. (n.d.).

- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.

- Li, J. (2024, December 22). Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher.

- MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.

- Creative Biostructure. (n.d.). QSAR Analysis.

- Computational tools for ADMET. (n.d.).

- Simulations Plus. (2026, January 29). ADMET Predictor®.

- ADMET-AI. (n.d.).

- Sygnature Discovery. (n.d.). ADMET Prediction Software.

- YouTube. (2025, August 6). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.

- SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.

- InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development.

- NIH. (n.d.). Molecular dynamics simulation for all.

- OpenReview. (2025, December 6). Comprehensive Review of Molecular Dynamics Potentials.

- PubMed. (2025, September 26). Molecular dynamics simulations of proteins: an in-depth review of computational strategies, structural insights, and their role in medicinal chemistry and drug development.

- NextSDS. (n.d.). methyl 2-(3-aminooxan-3-yl)acetate — Chemical Substance Information.

- PubChemLite. (n.d.). Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3).